2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide
Overview
Description
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide is a compound of significant interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a benzoyl moiety, linked to a hydrazine-1-carbothioamide group. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable subject for studies in medicinal chemistry, materials science, and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through non-covalent interactions, where the compound is placed in close proximity to the active site triad of the enzymes . This interaction results in a decrease in the breakdown of acetylcholine, thereby increasing its availability in the nervous system.
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . This pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning and memory processes. By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses.
Pharmacokinetics
The compound has shown good pharmacokinetic characteristics in molecular modeling studies . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as their impact on its bioavailability, are areas of ongoing research.
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This results in enhanced transmission of nerve impulses, which can affect various functions of the body, including muscle movement and cognitive processes.
Biochemical Analysis
Biochemical Properties
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial for the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine and butyrylcholine in the nervous system. The compound interacts with the active sites of these enzymes, forming non-covalent bonds that inhibit their activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of acetylcholinesterase can lead to altered neurotransmitter levels, affecting neuronal signaling and potentially leading to changes in gene expression and metabolic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their enzymatic activity . This inhibition is achieved through non-covalent interactions, which prevent the enzymes from breaking down their respective substrates. Additionally, the compound may influence gene expression by modulating signaling pathways that regulate transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes, including enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including adverse impacts on the nervous system and other physiological functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of acetylcholinesterase and butyrylcholinesterase affects the metabolic flux of neurotransmitters, leading to altered levels of acetylcholine and butyrylcholine . Additionally, the compound may interact with other metabolic enzymes, influencing the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with hydrazine-1-carbothioamide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 4-(trifluoromethyl)benzoyl chloride in dichloromethane.
Step 2: Add hydrazine-1-carbothioamide to the solution.
Step 3: Reflux the mixture for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoyl or carbothioamide derivatives.
Scientific Research Applications
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: A precursor in the synthesis of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide.
Hydrazine-1-carbothioamide: Another precursor used in the synthesis.
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carboxamide: A structurally similar compound with a carboxamide group instead of a carbothioamide group.
Uniqueness: this compound is unique due to the presence of both the trifluoromethyl and carbothioamide groups, which confer distinct chemical and biological properties
Biological Activity
2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy against various targets, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 10444-97-0
- Molecular Formula : C9H8F3N3OS
- Molecular Weight : 263.25 g/mol
The biological activity of this compound primarily involves its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may enhance synaptic transmission.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibition of AChE and BuChE. The following table summarizes the IC50 values for selected derivatives:
Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
---|---|---|
This compound | 27.04 - 106.75 | 58.01 - 277.48 |
Rivastigmine | 56.10 | N/A |
These findings indicate that some derivatives outperform rivastigmine, a clinically used AChE inhibitor, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Minimum inhibitory concentrations (MIC) were determined against various pathogens, with notable results:
Pathogen | MIC (µM) |
---|---|
Mycobacterium tuberculosis | 125 - 250 |
M. kansasii | >250 |
These results indicate that while the compound shows moderate activity against mycobacterial strains, further structural modifications may enhance its efficacy .
Case Studies
-
AChE Inhibition Study :
A study conducted on N-Alkyl derivatives of this compound revealed that certain alkyl chain lengths significantly improved AChE inhibition compared to the parent compound. The most potent inhibitors had IC50 values lower than rivastigmine, indicating their potential as lead compounds for further development . -
Cytotoxicity Assessment :
The cytotoxic effects of the compound were assessed on human cell lines (HepG2 and MonoMac6). Results showed no significant cytostatic properties at tested concentrations, suggesting a favorable safety profile for further pharmacological exploration .
Properties
IUPAC Name |
[[4-(trifluoromethyl)benzoyl]amino]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3OS/c10-9(11,12)6-3-1-5(2-4-6)7(16)14-15-8(13)17/h1-4H,(H,14,16)(H3,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAKSLMECMNKGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.